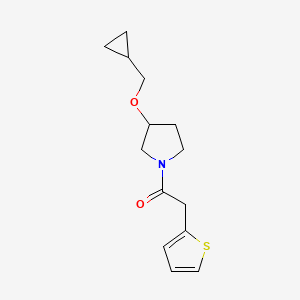
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione is a useful research compound. Its molecular formula is C6H5F3N2OS and its molecular weight is 210.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Tweezers and Complex Formation : A study by Tsuchido et al. (2014) explored the dynamic properties of molecular tweezers with a bis(2-hydroxyphenyl)pyrimidine backbone, which prefer a U-shaped conformation. This work illustrates the potential of such structures in forming complexes with other molecules, indicative of the utility of pyrimidine derivatives in developing novel molecular recognition systems. The findings were significant for understanding molecular interactions and designing molecular machines or sensors (Tsuchido, Suzaki, Ide, & Osakada, 2014).
Synthesis of Pyrido[2,3-d]pyrimidines : Popova et al. (2017) reported on the condensation of trifluoroacetyl-substituted chromenes with 6-aminothiouracil to produce pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway underscores the potential of pyrimidine derivatives in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Popova, Osipov, Osyanin, & Klimochkin, 2017).
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid : Research by Sukach et al. (2015) on the synthesis of trifluoromethylated analogues of dihydroorotic acid analogues showcases the application of pyrimidinethione derivatives in medicinal chemistry. The work highlights the compound's utility in creating biologically active molecules that could serve as precursors or analogues for drug development, particularly in the area of antiviral and anticancer agents (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Development of Anti-Inflammatory and Analgesic Agents : A study conducted by Muralidharan, James Raja, and Deepti (2019) involved the synthesis of novel pyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. This research indicates the potential pharmaceutical applications of pyrimidine derivatives, emphasizing their role in the discovery and development of new therapeutic agents (Muralidharan, James Raja, & Deepti, 2019).
Supramolecular Chemistry and Material Science : Hutchinson, Hanton, and Moratti (2010) explored the control of self-assembly through the influence of terminal hydroxymethyl groups on the metal coordination of pyrimidine-hydrazone Cu(II) complexes. Their findings contribute to the field of supramolecular chemistry, showcasing the ability to manipulate molecular structures for the development of materials with tailored properties, such as novel catalysts, sensors, and materials for electronic applications (Hutchinson, Hanton, & Moratti, 2010).
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-11-4(12)2-3(6(7,8)9)10-5(11)13/h2H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVGROOQCSFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)
![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)
